(Z)-N-(3-bromo-4-oxocyclohexa-2,5-dien-1-ylidene)-4-ethylbenzenesulfonamide
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Overview
Description
(Z)-N-(3-bromo-4-oxocyclohexa-2,5-dien-1-ylidene)-4-ethylbenzenesulfonamide is a synthetic organic compound characterized by its unique structure, which includes a brominated cyclohexadienone moiety and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-bromo-4-oxocyclohexa-2,5-dien-1-ylidene)-4-ethylbenzenesulfonamide typically involves the following steps:
Bromination: The starting material, cyclohexa-2,5-dien-1-one, is brominated using bromine in an inert solvent such as dichloromethane to yield 3-bromo-4-oxocyclohexa-2,5-dien-1-one.
Condensation: The brominated intermediate is then reacted with 4-ethylbenzenesulfonamide in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(3-bromo-4-oxocyclohexa-2,5-dien-1-ylidene)-4-ethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous medium, hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar solvents.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine or alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, (Z)-N-(3-bromo-4-oxocyclohexa-2,5-dien-1-ylidene)-4-ethylbenzenesulfonamide serves as a versatile intermediate for the synthesis of more complex molecules
Biology and Medicine
The compound’s structural features make it a potential candidate for drug development. Its sulfonamide group is known for its biological activity, and the brominated cyclohexadienone moiety can interact with biological targets, potentially leading to the discovery of new therapeutic agents.
Industry
In material science, the compound can be used in the design and synthesis of novel materials with specific properties. Its ability to undergo various chemical transformations makes it suitable for the development of functional materials for applications in electronics, catalysis, and more.
Mechanism of Action
The mechanism by which (Z)-N-(3-bromo-4-oxocyclohexa-2,5-dien-1-ylidene)-4-ethylbenzenesulfonamide exerts its effects depends on its interaction with molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, while the brominated cyclohexadienone moiety can participate in electrophilic and nucleophilic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromophenyl)-4-ethylbenzenesulfonamide
- N-(3-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)-4-ethylbenzenesulfonamide
- N-(3-bromo-4-oxocyclohexa-2,5-dien-1-ylidene)-4-methylbenzenesulfonamide
Uniqueness
Compared to similar compounds, (Z)-N-(3-bromo-4-oxocyclohexa-2,5-dien-1-ylidene)-4-ethylbenzenesulfonamide is unique due to the specific combination of its brominated cyclohexadienone moiety and the 4-ethylbenzenesulfonamide group. This unique structure imparts distinct reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
(NZ)-N-(3-bromo-4-oxocyclohexa-2,5-dien-1-ylidene)-4-ethylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO3S/c1-2-10-3-6-12(7-4-10)20(18,19)16-11-5-8-14(17)13(15)9-11/h3-9H,2H2,1H3/b16-11- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VENWXVXTEHGQFX-WJDWOHSUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N=C2C=CC(=O)C(=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)/N=C\2/C=CC(=O)C(=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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